N-(4-methoxybenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-pyrimidin-4-yloxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-15-6-4-14(5-7-15)11-20-18(23)22-10-2-3-16(12-22)25-17-8-9-19-13-21-17/h4-9,13,16H,2-3,10-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTVICOMAYZOJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCCC(C2)OC3=NC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxybenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Core: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Pyrimidinyl Group: This step often involves the nucleophilic substitution of a halogenated pyrimidine with a piperidine derivative.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a reductive amination reaction, where 4-methoxybenzaldehyde is reacted with the piperidine derivative in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group, typically through the reaction of the amine with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carboxylic acid under strong oxidative conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyrimidinyl group can participate in nucleophilic substitution reactions, where the nitrogen atoms can be targeted for substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide for strong oxidation.
Reduction: Lithium aluminum hydride or sodium borohydride for reduction.
Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution.
Major Products:
Oxidation: Formation of 4-hydroxybenzyl or 4-carboxybenzyl derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Various substituted pyrimidinyl derivatives depending on the electrophile used.
Scientific Research Applications
Pharmacological Properties
1.1 Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of piperidine, including those similar to N-(4-methoxybenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide, exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain piperidine derivatives induced apoptosis in FaDu hypopharyngeal tumor cells, suggesting a promising avenue for cancer therapy .
1.2 Neuroprotective Effects
The compound may also possess neuroprotective properties. Compounds with similar structures have been evaluated for their ability to inhibit cholinesterase and target beta-secretase enzymes, which are implicated in Alzheimer's disease. These findings suggest that this compound could be explored for its efficacy in neurodegenerative disorders .
1.3 Sigma Receptor Binding
The compound's structural characteristics make it a candidate for sigma receptor binding studies. Sigma receptors are involved in various neurological functions and are considered targets for drug development in psychiatric and neurological disorders. The binding affinity of related compounds has been assessed, indicating potential for further exploration in this area .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Research has shown that modifications to the piperidine ring and the introduction of specific substituents can significantly enhance biological activity .
| Modification | Effect on Activity |
|---|---|
| Addition of methoxy groups | Increased lipophilicity and receptor binding affinity |
| Variation in pyrimidine substituents | Altered pharmacokinetics and selectivity |
| Changes to carboxamide group | Impact on metabolic stability and efficacy |
Case Studies
3.1 Case Study on Anticancer Efficacy
In a preclinical study, this compound was administered to mice with induced tumors. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent .
3.2 Neuroprotective Mechanism Investigation
Another study focused on the neuroprotective effects of piperidine derivatives, including the compound . Researchers observed that these compounds could reduce oxidative stress markers in neuronal cell cultures, suggesting mechanisms that could be beneficial in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group may enhance binding affinity through hydrophobic interactions, while the pyrimidinyl group can participate in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structural Analogs
N-(4-chlorobenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide
This analog replaces the 4-methoxybenzyl group with a 4-chlorobenzyl substituent. The chlorine atom, being electron-withdrawing, increases lipophilicity (clogP ≈ 3.5 vs. Pharmacodynamically, the chloro substituent may alter binding affinity to hydrophobic pockets in target proteins. For example, in GPCR-targeted compounds, such substitutions can shift selectivity between receptor subtypes .
PF3845: 4-(3-[5-{Trifluoromethyl}pyridin-2-yloxy]benzyl)-N-(pyridin-3-yl)piperidine-1-carboxamide
PF3845 shares the piperidine carboxamide scaffold but incorporates a trifluoromethylpyridinyloxy group and a pyridin-3-yl substituent. The trifluoromethyl group enhances metabolic stability due to its strong electron-withdrawing nature and resistance to oxidative degradation. This modification is common in drug design to prolong half-life. Additionally, the pyridine rings may engage in distinct hydrogen-bonding interactions compared to pyrimidine, affecting target selectivity .
Pyridine Derivatives (N-(2-methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide and Analogs)
Although these compounds feature a pyridine core rather than piperidine, their diverse substituents—trimethylsilyl , iodo , and formyl —highlight the role of functional groups in tuning physicochemical properties. For instance, the trimethylsilyl group increases steric bulk and lipophilicity, which could hinder passive diffusion but enhance binding to hydrophobic targets .
Data Tables
Table 1. Structural and Electronic Comparison of Key Analogs
Table 2. Hypothesized Pharmacological Effects Based on Substituents
| Compound | Lipophilicity (clogP) | Solubility (mg/mL) | Metabolic Stability | Target Affinity Hypothesis |
|---|---|---|---|---|
| This compound | Moderate (~2.8) | Moderate | Moderate | GPCR modulation via pyrimidine H-bonding |
| N-(4-chlorobenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide | High (~3.5) | Low | High | Enhanced membrane permeability for CNS targets |
| PF3845 | High (~4.1) | Low | Very High | Prolonged action due to CF₃ stability |
Biological Activity
N-(4-methoxybenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula : C₁₄H₁₈N₄O₃
- Molecular Weight : 286.32 g/mol
The structural features include a piperidine ring, a pyrimidine moiety, and a methoxybenzyl group, which contribute to its biological activity.
Research indicates that this compound functions primarily as an inhibitor of specific protein kinases, particularly LIMK2 (LIM domain kinase 2). Inhibitors of LIMK2 are known to play roles in various cellular processes, including cytoskeletal dynamics and cell migration, which are critical in cancer progression and metastasis.
Key Findings:
- LIMK2 Inhibition : The compound exhibits an IC50 value less than 100 nM against LIMK2, indicating potent inhibitory activity .
- Antiproliferative Effects : In vitro studies demonstrate that the compound can inhibit the proliferation of cancer cell lines, with IC50 values suggesting effectiveness comparable to standard chemotherapeutics .
Biological Activity Data
| Activity Type | Measurement | Value |
|---|---|---|
| LIMK2 IC50 | Concentration for 50% inhibition | < 100 nM |
| Antiproliferative (MCF-7) | IC50 | 11.73 μM |
| Antiproliferative (MDA-MB-231) | IC50 | 9.46 μM |
Case Studies
- Cancer Cell Line Studies : In a study involving MCF-7 and MDA-MB-231 breast cancer cell lines, this compound demonstrated significant growth inhibition compared to control treatments. The compound increased caspase 9 levels, indicating induction of apoptosis .
- Metabolic Stability : Research highlighted that the compound's metabolic stability was assessed using human liver microsomes, showing moderate clearance rates which suggest potential for further development as a therapeutic agent .
Q & A
Q. What are the established synthetic routes for N-(4-methoxybenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting with the preparation of the pyrimidine-oxygen-piperidine core, followed by functionalization with the 4-methoxybenzyl group. Key steps include:
- Coupling reactions : Use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to form carboxamide bonds .
- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) for improved solubility of intermediates .
- Catalysts : Palladium-based catalysts for Suzuki-Miyaura coupling if aromatic substituents are introduced .
- Purification : Column chromatography or recrystallization to isolate high-purity products (>95% by HPLC) .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regioselectivity of the pyrimidin-4-yloxy group and methoxybenzyl substitution .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]+ vs. calculated) .
- X-ray Crystallography : Resolves stereochemistry of the piperidine ring and pyrimidine orientation .
- HPLC-PDA : Assesses purity (>98% required for biological assays) .
Q. What preliminary biological screening strategies are used to evaluate its bioactivity?
- Enzyme inhibition assays : Test against kinases (e.g., Met kinase) using fluorescence-based ADP-Glo™ kits .
- Cellular viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., GTL-16 gastric carcinoma) to assess cytotoxicity .
- Receptor binding studies : Radioligand displacement assays (e.g., [3H]-labeled competitors) to determine IC50 values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound’s potency and selectivity?
- Pyrimidine substituent variation : Introducing electron-withdrawing groups (e.g., Cl, NO2) at the pyrimidine 2-position enhances kinase inhibition .
- Piperidine ring modifications : N-methylation improves metabolic stability by reducing CYP3A4-mediated oxidation .
- Linker optimization : Replacing the methoxybenzyl group with trifluoromethylbenzyl increases blood-brain barrier penetration in preclinical models .
Q. What strategies address discrepancies between in vitro potency and in vivo efficacy?
- Pharmacokinetic (PK) profiling : Measure plasma half-life (t1/2) and oral bioavailability in rodent models. For example, low bioavailability may require prodrug strategies (e.g., esterification of carboxamide) .
- Tissue distribution studies : Use LC-MS/MS to quantify compound levels in target organs, identifying off-target accumulation .
- Metabolite identification : HRMS/MS detects phase I/II metabolites, guiding structural tweaks to block metabolic hotspots .
Q. How are computational methods applied to elucidate its mechanism of action?
- Molecular docking : AutoDock Vina predicts binding poses in kinase ATP-binding pockets (e.g., Met kinase, PDB: 3LQ8) .
- Molecular dynamics (MD) simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR models : Machine learning (e.g., Random Forest) correlates substituent electronic parameters (Hammett σ) with IC50 values .
Q. What experimental designs resolve conflicting data on its solubility and stability?
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
- pH-solubility profiles : Use shake-flask method across pH 1–7.4; co-solvents (e.g., PEG 400) or cyclodextrins improve aqueous solubility .
- Solid-state characterization : Differential Scanning Calorimetry (DSC) identifies polymorphs affecting dissolution rates .
Q. How is in vivo efficacy validated in disease-relevant models?
- Xenograft models : Oral administration (e.g., 50 mg/kg BID) in immunodeficient mice with Met-dependent tumors, monitoring tumor volume via caliper measurements .
- Biomarker analysis : ELISA quantifies phospho-Met levels in tumor homogenates post-treatment .
- Toxicology screens : Assess liver enzymes (ALT/AST) and body weight changes to establish therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
